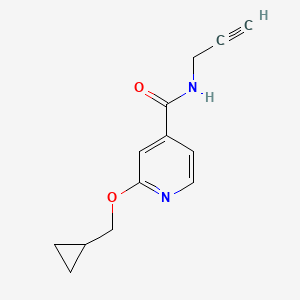

![molecular formula C19H25N5O2 B2892751 N-异戊基-2-(4-氧代-1-丙基-[1,2,4]三唑并[4,3-a]喹喔啉-5(4H)-基)乙酰胺 CAS No. 1358275-75-8](/img/structure/B2892751.png)

N-异戊基-2-(4-氧代-1-丙基-[1,2,4]三唑并[4,3-a]喹喔啉-5(4H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to the class of 1,2,4-triazolo-quinoxaline derivatives . These compounds are known for their wide range of pharmacological activities . The triazole ring is considered a bioisostere of amide, ester, or carboxyl groups . They have relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-triazolo-quinoxaline derivatives are generally prepared via a two-step electrochemical, photochemical process . First, a 5-substituted tetrazole is electrochemically coupled to a pyrazine to yield disubstituted tetrazoles. Subsequent photochemical excitation of the disubstituted tetrazole species using an ultraviolet lamp releases nitrogen gas and produces a short-lived nitrilimine intermediate. Rapid cyclization of the nitrilimine intermediate yields a 1,2,4-triazolo-quinoxaline backbone .科学研究应用

合成方法和化学反应

- 该化合物通过 Ugi 四组分反应等方法合成,然后进行铜催化的串联反应,从而获得复杂稠合的三环支架(An 等,2017)。

生物活性及潜在治疗应用

- 与 N-异戊基-2-(4-氧代-1-丙基-[1,2,4]三唑并[4,3-a]喹喔啉-5(4H)-基)乙酰胺结构相似的化合物已显示出作为抗过敏剂的希望,特别是在抑制组胺释放和被动皮肤过敏反应方面(Loev 等,1985)。

- 一些衍生物表现出正性肌力作用,表明在心血管疾病中具有潜在用途(Zhang 等,2008)。

- 某些4-氨基[1,2,4]三唑并[4,3-a]喹喔啉与腺苷A1和A2受体结合,表明具有抗抑郁治疗潜力(Sarges 等,1990)。

- 三唑并喹喔啉衍生物对各种癌细胞系表现出抗增殖作用,突出了它们作为抗癌剂的潜力(Kaneko 等,2020)。

其他治疗意义

- 衍生自类似结构的无环核苷酸类似物表现出镇痛、抗炎、抗氧化和抗菌活性(El-Gazzar 等,2009)。

- 新型[1,2,4]三唑并[4,3-a]喹喔啉衍生物已被合成为抗惊厥剂(Alswah 等,2013)。

- 某些取代喹喔啉显示出抗菌特性,与传染病相关(Badran 等,2003)。

作用机制

Target of Action

The primary target of N-isopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .

Mode of Action

The compound interacts with its target, c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes .

Result of Action

The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to possess superior c-Met kinase inhibition ability at the nanomolar level .

属性

IUPAC Name |

N-(3-methylbutyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c1-4-7-16-21-22-18-19(26)23(12-17(25)20-11-10-13(2)3)14-8-5-6-9-15(14)24(16)18/h5-6,8-9,13H,4,7,10-12H2,1-3H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWJKNRELOBGOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy)isonicotinonitrile](/img/structure/B2892670.png)

![1-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2892671.png)

![5-((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2892675.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2892678.png)

![(3-{3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2892683.png)

![5-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2892688.png)